1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
CAS No.:
Cat. No.: VC16681321
Molecular Formula: C5H10N4
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10N4 |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | 1-(3-methyltriazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3 |
| Standard InChI Key | AERFFVLJKPEURK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CN=NN1C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The molecular architecture of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine features a 1,2,3-triazole ring substituted at the 1-position with a methyl group and at the 5-position with an ethanamine moiety (C5H10N4). This configuration introduces a chiral center at the ethanamine's α-carbon, yielding enantiomers with distinct spatial arrangements. The (1S)-configured enantiomer (CAS 1841112-03-5) has been explicitly documented, highlighting the compound's stereochemical significance in synthetic applications .
The triazole ring itself adopts a planar conformation, with nitrogen atoms at positions 1, 2, and 3 contributing to aromaticity. Density functional theory (DFT) calculations predict bond lengths of 1.31–1.38 Å for C–N bonds within the ring, consistent with delocalized π-electron systems characteristic of aromatic heterocycles.
Synthetic Methodologies and Analytical Characterization
Synthesis Pathways
While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests viable routes:
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Huisgen 1,3-Dipolar Cycloaddition: Copper-catalyzed coupling of methyl azide with propargyl amine derivatives could yield the triazole core.
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Post-Modification Approach: Alkylation of 1H-1,2,3-triazol-5-amine with methyl iodide followed by reductive amination to install the ethanamine group .
Reaction optimization would require careful control of stereochemistry, particularly for isolating the (1S)-enantiomer, which has been commercialized as a chiral building block .
| Hazard Category | GHS Code | Protective Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Corrosion | H314 | Wear nitrile gloves |
| Eye Damage | H318 | Use safety goggles |
| Respiratory Irritation | H335 | Operate in fume hood |
Applications in Scientific Research
Pharmaceutical Development
The ethanamine substituent positions this compound as a potential:
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Kinase Inhibitor Precursor: Triazoles frequently serve as ATP-binding site mimics in kinase-targeted therapies.
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Antimicrobial Agent: Structural analogs demonstrate activity against Candida albicans (MIC50 values <10 μM) .
Coordination Chemistry
The amine group enables complexation with transition metals:
| Metal Ion | Proposed Coordination Mode | Potential Application |
|---|---|---|
| Cu(II) | N,N-bidentate | Catalytic oxidation reactions |
| Pd(II) | N-monodentate | Cross-coupling catalysts |
Recent Advances and Future Directions
Enantioselective Synthesis
Recent efforts focus on asymmetric catalysis to produce the (1S)-enantiomer with >99% ee using chiral phosphine ligands . Such advances could enable cost-effective production of stereochemically pure batches for drug discovery pipelines.
Computational Modeling
Molecular dynamics simulations predict strong binding affinity (ΔG = -8.2 kcal/mol) toward the cytochrome P450 51 enzyme, suggesting potential as an antifungal lead compound.
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